![molecular formula C18H20N2O5S2 B2531363 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide CAS No. 2097916-63-5](/img/structure/B2531363.png)

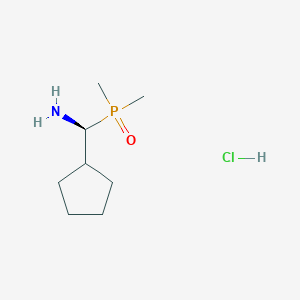

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

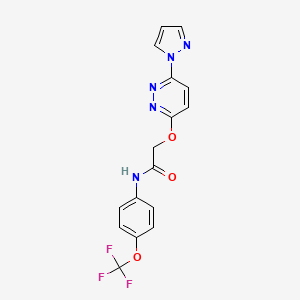

The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a five-membered lactam and a common motif in many pharmaceuticals and natural products . It also contains a thiophene group, which is a five-membered aromatic ring with one sulfur atom, often used in pharmaceuticals due to its aromatic stability and ability to participate in π-stacking interactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction . The thiophene ring could be introduced through a coupling reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrolidinone ring could participate in reactions involving the carbonyl group, while the thiophene ring could undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Antitumor and Antibacterial Agents

Sulfonamide derivatives have been synthesized for their potential as antitumor and antibacterial agents. One study outlines the synthesis of a series of compounds, including those related to the core structure of interest, showing significant activity against human tumor cell lines and bacterial strains. This indicates the compound's potential role in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Carbonic Anhydrase Inhibitors

Sulfonamide-based compounds, including derivatives similar to the one , have been studied for their inhibitory effects on carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and altitude sickness. A study reported new aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes, highlighting the compound's relevance in medical chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Properties and Anticancer Activity

The fluorescence properties and anticancer activities of Co(II) complexes of sulfonamide derivatives have been explored. These studies suggest the utility of sulfonamide-based compounds in developing novel anticancer agents with potential diagnostic applications. One such study demonstrated the synthesis of Co(II) complexes with significant in vitro cytotoxicity against the human breast cancer cell line MCF-7 (Vellaiswamy & Ramaswamy, 2017).

Interaction with Hemoglobin

Research into how sulfonamide compounds interact with hemoglobin provides insight into their potential therapeutic uses. A study investigated the binding interactions between synthesized sulfonamide compounds and hemoglobin, indicating implications for drug delivery systems and the understanding of drug-hemoglobin interactions, which are crucial for drug design and development (Naeeminejad, Assaran Darban, Beigoli, Saberi, & Chamani, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-12(21)16-7-4-14(26-16)10-11-19-27(24,25)15-5-2-13(3-6-15)20-17(22)8-9-18(20)23/h2-7,12,19,21H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKGLMRALKSUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)